molecular formula C17H15N3O3S B2480350 methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 321574-08-7

methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B2480350
CAS No.: 321574-08-7
M. Wt: 341.39
InChI Key: DJXLCLGZUQWSFP-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

  • The study of hydrogen-bonded structures, such as those found in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, highlights the role of hydrogen bonds in forming complex sheets and chains in crystal structures. These interactions are essential for understanding the molecular packing and electronic properties of such compounds (Portilla et al., 2007).

  • The synthesis and structural analysis of related compounds, including 3-methyl-1-phenyl-N-(2-thienylmethylene)-1H-pyrazol-5-amine, reveal the influence of substituents on the molecule's conformation and the potential for creating materials with specific physical properties (Yang et al., 2006).

Synthetic Methodologies

  • Research on the synthetic routes for creating complex pyrazole derivatives provides insights into the versatility of these compounds in chemical synthesis. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with N-benzylmethylamine under specific conditions yields various intermediates for further chemical transformations (Cuartas et al., 2017).

  • The development of new series of pyrazole-4-carbonitrile derivatives through facile synthetic approaches showcases the compound's potential for generating diverse chemical structures with varied biological and physical properties (Ali et al., 2016).

Potential Applications

  • The antifungal activity and structure-activity relationships of novel pyrazole derivatives indicate their potential use in developing new antifungal agents. For example, certain derivatives have shown higher antifungal activity against phytopathogenic fungi than existing treatments, pointing to their applicability in agricultural and pharmaceutical sectors (Du et al., 2015).

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structure and biological activity. Some pyrazole derivatives have been shown to be cytotoxic .

Future Directions

The future research directions for similar compounds often involve further exploration of their biological activity and potential applications in medicine .

Properties

IUPAC Name

methyl 3-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-13(10-18-20(11)12-6-4-3-5-7-12)16(21)19-14-8-9-24-15(14)17(22)23-2/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXLCLGZUQWSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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